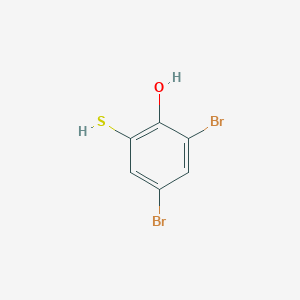
2,4-Dibromo-6-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-sulfanylphenol is an organic compound characterized by the presence of two bromine atoms, a sulfanyl group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-sulfanylphenol typically involves the bromination of phenol derivatives. One common method is the dibromination of phenol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Debrominated phenol derivatives.
Substitution: Phenol derivatives with new functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-sulfanylphenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The bromine atoms and sulfanyl group play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the sulfanyl group.
2,6-Dibromophenol: Bromine atoms at different positions on the benzene ring.
2,4-Dibromo-6-methylphenol: Methyl group instead of the sulfanyl group.
Uniqueness
2,4-Dibromo-6-sulfanylphenol is unique due to the presence of both bromine atoms and a sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61268-41-5 |
|---|---|
Molekularformel |
C6H4Br2OS |
Molekulargewicht |
283.97 g/mol |
IUPAC-Name |
2,4-dibromo-6-sulfanylphenol |
InChI |
InChI=1S/C6H4Br2OS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,9-10H |
InChI-Schlüssel |
DKTMZZRVKHNQCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


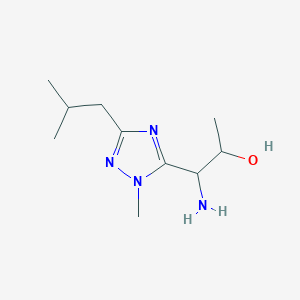

![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
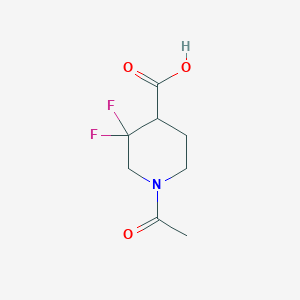

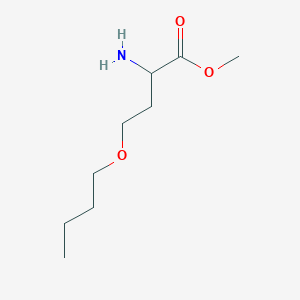
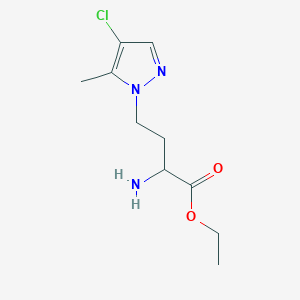
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)


